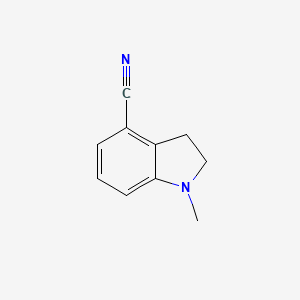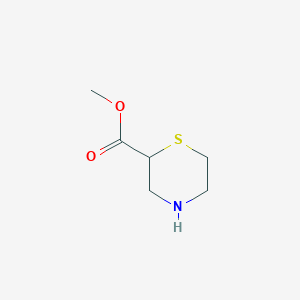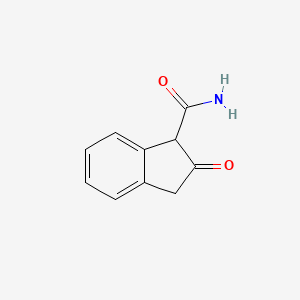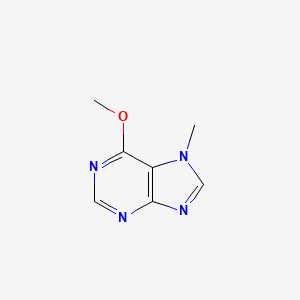![molecular formula C8H7N3O B11917682 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde](/img/structure/B11917682.png)
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with ethyl N-allylglycinate followed by cyclization using sodium methoxide can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions: 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Halogenation and other substitution reactions can be carried out using appropriate halogenating agents.
Common Reagents and Conditions:
Oxidation: Oxone in DMF at room temperature.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenating agents like iodine in acetic acid.
Major Products Formed:
Oxidation: Oxidized derivatives of the parent compound.
Reduction: Reduced forms of the compound.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s derivatives are used in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of p21-activated kinase 4 (PAK4), a kinase involved in various signaling pathways related to cell growth and apoptosis . The compound binds to the active site of PAK4, inhibiting its activity and thereby affecting downstream signaling pathways.
Comparación Con Compuestos Similares
Ribociclib: A selective CDK4/6 inhibitor featuring a pyrrolo[2,3-d]pyrimidine moiety.
Palbociclib: Another CDK4/6 inhibitor with a similar structure.
Other Pyrrolo[2,3-d]pyrimidine Derivatives: Various derivatives have been synthesized and studied for their biological activities.
Uniqueness: 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde stands out due to its specific structural features and its potential as a versatile building block in synthetic chemistry. Its ability to inhibit specific kinases makes it a valuable compound in medicinal chemistry research.
Propiedades
Fórmula molecular |
C8H7N3O |
|---|---|
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
7-methylpyrrolo[2,3-d]pyrimidine-2-carbaldehyde |
InChI |
InChI=1S/C8H7N3O/c1-11-3-2-6-4-9-7(5-12)10-8(6)11/h2-5H,1H3 |
Clave InChI |
UDUYCARSGBPRCL-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC2=CN=C(N=C21)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4,8,9-Tetraazaspiro[5.5]undecane](/img/structure/B11917609.png)


![6,8-Difluoro-3-methylimidazo[1,5-A]pyridine](/img/structure/B11917630.png)
![3,7-Dihydro-2H-thieno[3,2-f]indole](/img/structure/B11917635.png)

![6-Ethyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11917657.png)





![6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile](/img/structure/B11917704.png)
